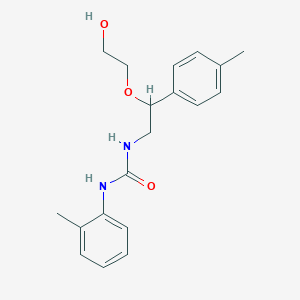

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

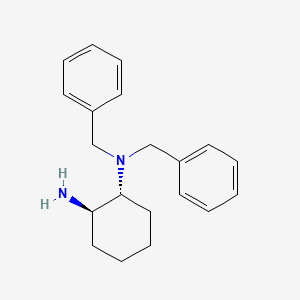

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea is a chemical compound with the molecular formula C18H22N2O3. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Urea Derivatives in Polymer Modification

Ureas, including those derived from hydroxyalkyl substitutes, are integral in the chemistry of high-molecular-weight compounds. Hydroxyalkyl-substituted ureas have been utilized to modify polymers like epoxy and urethane to improve their performance. Polymethylene-bridged hydroxyethyl-substituted bis-ureas, synthesized through a series of reactions, have been found effective as modifiers due to their low melting points and compatibility with oligomers, enhancing the properties of the modified polymers (Ignat’ev et al., 2015).

Enhancement of Polyurethane Foams

The hydroxyethoxy derivatives of urea, produced through the reaction of N,N′-Bis(2-hydroxyethyl)urea with ethylene carbonate, have been noted for their thermal stability and suitability as substrates for foamed polyurethanes. The resultant rigid polyurethane foams demonstrate enhanced thermal stability, indicating the potential of such derivatives in the production of improved polyurethane materials (Zarzyka-Niemiec, 2009).

Applications in Biotechnology

The study of urease from Providencia rettgeri JN-B815 and its expression in E. coli highlights the potential of urease and urethanase (an enzyme that hydrolyzes ethyl carbamate) activities in applications like the enzymatic elimination of urea from alcoholic beverages. The structural genes of urease were expressed to obtain an enzyme exhibiting both urease and urethanase activities, showing promise for practical applications in biotechnology and the food industry (Liu et al., 2017).

Antimicrobial Properties

Ureas substituted with aryl and alkyl groups have been synthesized and tested for antimicrobial activities. These compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and others, have been evaluated against various bacterial strains, indicating their potential in developing new antimicrobial agents. The synthesis and characterization of these compounds, followed by biological screening, offer insights into their applications in medicinal chemistry (Sharma et al., 2004).

Propiedades

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXXDDMWFBWSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2634571.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)